![molecular formula C18H16N6S B2596921 6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415511-47-4](/img/structure/B2596921.png)

6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

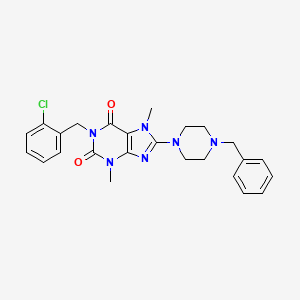

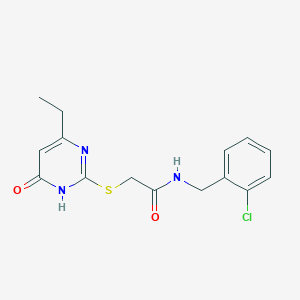

The compound “6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile” is a derivative of thieno[2,3-d]pyrimidine . It is part of a class of compounds that have been synthesized as potential therapeutic agents, particularly in the field of cancer treatment .

Synthesis Analysis

The synthesis of this compound involves a reaction between the appropriate thieno[2,3-d]pyrimidin-4-one derivatives and POCl3 . The reaction mixture is cooled to 0 °C during the addition of POCl3 .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4-yl group attached to a hexahydropyrrolo[3,4-c]pyrrol-2-yl group, and a pyridine-3-carbonitrile group .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions. The compound is synthesized from thieno[2,3-d]pyrimidin-4-one derivatives in the presence of POCl3 .Applications De Recherche Scientifique

Synthesis and Derivatization

Thieno[3,2-d]pyrimidines serve as versatile synthons for the creation of complex molecules with potential therapeutic activities. Abdelriheem et al. (2015) and Wagner et al. (1993) describe the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, highlighting methodologies that can be adapted for the synthesis of compounds including the target molecule. These synthetic strategies are instrumental in generating diverse heterocyclic compounds with varied biological activities (Abdelriheem, Ahmad, & Abdelhamid, 2015); (Wagner, Vieweg, & Leistner, 1993).

Antimicrobial and Anticancer Properties

Several studies focus on the antimicrobial and anticancer properties of thieno[2,3-d]pyrimidines and related structures. For example, compounds derived from tetrahydropyrimidine and thieno[2,3-d]pyrimidine frameworks have been evaluated for their antioxidant, antimicrobial, and anticancer activities. These evaluations suggest the potential of thieno[2,3-d]pyrimidines in developing new therapeutic agents with significant biological activities (Salem, Farhat, Omar Errayes, & Madkour, 2015); (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Novel Synthetic Approaches

El-Meligie et al. (2020) report on new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, showcasing the chemical versatility and potential for generating diverse molecules with significant biological or physical properties. This research underscores the adaptability of thieno[3,2-d]pyrimidine structures for various scientific applications, including the development of compounds with potential use in medicinal chemistry and material science (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Mécanisme D'action

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 , a key enzyme involved in gene regulation and chromatin remodeling.

Mode of Action

It can be inferred that similar to other thieno[3,2-d]pyrimidine derivatives, it may interact with its targets (like ezh2) and induce changes that lead to its biological effects .

Biochemical Pathways

If it acts as an ezh2 inhibitor like other thieno[3,2-d]pyrimidine derivatives , it may affect pathways regulated by EZH2, such as gene expression and chromatin remodeling.

Result of Action

Similar thieno[3,2-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines , suggesting that this compound might also have potential anticancer effects.

Propriétés

IUPAC Name |

6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S/c19-5-12-1-2-16(20-6-12)23-7-13-9-24(10-14(13)8-23)18-17-15(3-4-25-17)21-11-22-18/h1-4,6,11,13-14H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCZIIWCUWVZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)

![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2596853.png)

![Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2596855.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone](/img/structure/B2596857.png)

![3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2596859.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2596860.png)